1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid
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Overview
Description
1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid is an organic compound that features a thiophene ring, a sulfonyl group, and a piperidine ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: Thiophene can be synthesized through the cyclization of butane, butadiene, or butenes with sulfur.
Sulfonylation: The thiophene ring undergoes sulfonation using reagents such as sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, favoring the C2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles such as nitric acid for nitration, sulfur trioxide for sulfonation.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitrothiophene, sulfonyl derivatives.
Scientific Research Applications
1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The piperidine ring may interact with receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonyl derivatives: Compounds with similar sulfonyl groups attached to the thiophene ring.
Piperidine-4-carboxylic acid derivatives: Compounds with similar piperidine and carboxylic acid functionalities.
Uniqueness
1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid is unique due to the combination of the thiophene, sulfonyl, piperidine, and carboxylic acid groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
1-thiophen-2-ylsulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S2/c12-10(13)8-3-5-11(6-4-8)17(14,15)9-2-1-7-16-9/h1-2,7-8H,3-6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLPQMBGBPAJFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377866 |
Source
|
Record name | 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49729118 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
327971-19-7 |
Source
|
Record name | 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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